N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S2/c19-11-3-1-4-12(7-11)23-16(14-9-26-10-15(14)22-23)21-18(25)17(24)20-8-13-5-2-6-27-13/h1-7H,8-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMAVBVAVDIHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and thiophen-2-yl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide has been explored for various pharmacological effects:
- Antimicrobial Activity : The compound has shown promise in combating bacterial and fungal infections. Research indicates that thienopyrazole derivatives can inhibit the growth of several pathogens, making them candidates for new antimicrobial agents .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Related compounds have demonstrated efficacy in targeting cancer pathways, indicating potential for therapeutic development .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted. It may inhibit enzymes involved in inflammatory pathways, positioning it as a candidate for treating chronic inflammatory diseases .
Biological Studies
Research has highlighted several biological activities associated with thieno[3,4-c]pyrazole derivatives:
- Antioxidant Activity : Studies have shown that these compounds can protect cells from oxidative stress. For instance, thienopyrazole derivatives demonstrated protective effects against oxidative damage in erythrocytes .
- Enzyme Inhibition : The compound may inhibit specific enzymes such as phosphodiesterases (PDEs), which are critical in inflammatory processes .
Synthesis and Industrial Applications
The synthesis of this compound involves several key steps:
- Formation of Thieno[3,4-c]pyrazole Core : This step typically involves cyclization reactions using sulfur and nitrogen sources under controlled conditions.
- Introduction of Substituents : The chlorophenyl group is introduced through substitution reactions with appropriate reagents.
- Final Coupling Reactions : The thiophenyl group is attached via amide bond formation using coupling agents.
These synthetic routes can be optimized for industrial production to enhance yield and purity .
Case Studies and Research Findings
Several studies have documented the applications and effects of thieno[3,4-c]pyrazole derivatives:
- A study evaluated the protective effects of these compounds against oxidative stress in Nile fish (Clarias gariepinus), showing significant reductions in altered erythrocytes compared to controls .
- Another investigation into anticancer properties revealed that specific derivatives inhibited tumor growth in animal models without significant cytotoxicity to normal cells .
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine: This compound shares the thieno[3,4-c]pyrazole core but lacks the ethanediamide and thiophen-2-yl groups.
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide: This compound has a similar structure but features an oxolan-2-yl group instead of the thiophen-2-yl group.
Uniqueness
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure includes a thieno[3,4-c]pyrazole core with a chlorophenyl group and a thiophenylacetamide moiety. This combination of functional groups imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C17H14ClN3OS2
- Molecular Weight : 375.89 g/mol
- Structural Features : The compound features a thieno[3,4-c]pyrazole scaffold, which is known for its versatility in drug design due to its ability to interact with various biological targets .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may inhibit or modulate the activity of specific enzymes involved in critical biological processes.
- Receptor Binding : The compound can interact with cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : It may affect the expression of genes associated with cell growth and apoptosis .
Biological Activities
Research indicates that derivatives of thienopyrazoles exhibit a range of biological activities including:
- Antioxidant Activity : Studies have shown that related thieno[2,3-c]pyrazole compounds can act as antioxidants, protecting cells from oxidative stress .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators .
- Antimicrobial Properties : Thienopyrazole compounds have been evaluated for their effectiveness against various pathogens, showing promising results in inhibiting microbial growth .
Case Studies and Research Findings
- Antioxidant Effects in Aquatic Species :
- Anti-inflammatory Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Thieno[2,3-c]pyrazole Derivative | Structure | Antioxidant, Anti-inflammatory |
| N-(substituted phenyl) carboxamide | Structure | Antimicrobial |
| Other Thienopyrazole Compounds | Structure | Varies (e.g., anticancer) |
Future Directions
The unique structural attributes of this compound suggest several avenues for further research:
- Pharmacological Studies : Detailed studies on its pharmacokinetics and pharmacodynamics are essential to evaluate its therapeutic potential.
- Synthesis of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity could lead to novel therapeutic agents.
- In Vivo Studies : Conducting animal studies will provide insights into the compound's safety profile and effectiveness in treating specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
